
6-(azepan-1-yl)-2-N-(2-methylpropyl)-5-nitropyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(azepan-1-yl)-2-N-(2-methylpropyl)-5-nitropyrimidine-2,4-diamine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of an azepane ring, a nitro group, and a pyrimidine core, making it a molecule of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(azepan-1-yl)-2-N-(2-methylpropyl)-5-nitropyrimidine-2,4-diamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and guanidine derivatives.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using reagents like nitric acid or a mixture of nitric acid and sulfuric acid.
Attachment of the Azepane Ring: The azepane ring can be attached through nucleophilic substitution reactions, where an azepane derivative reacts with a halogenated pyrimidine intermediate.
Alkylation: The final step involves the alkylation of the pyrimidine core with 2-methylpropylamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-(azepan-1-yl)-2-N-(2-methylpropyl)-5-nitropyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The azepane ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Formation of 6-(azepan-1-yl)-2-N-(2-methylpropyl)-5-aminopyrimidine-2,4-diamine.
Substitution: Formation of various substituted pyrimidine derivatives.
Hydrolysis: Formation of pyrimidine carboxylic acids and related compounds.
Wissenschaftliche Forschungsanwendungen
6-(azepan-1-yl)-2-N-(2-methylpropyl)-5-nitropyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-(azepan-1-yl)-2-N-(2-methylpropyl)-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The azepane ring and pyrimidine core can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(azepan-1-yl)pyridin-3-ylmethanamine: Similar structure with a pyridine core instead of a pyrimidine core.
1-(azepan-1-yl)-2-[(2-methylpropyl)amino]ethan-1-one: Contains an azepane ring and a similar alkyl group but lacks the nitro and pyrimidine components.
Uniqueness
6-(azepan-1-yl)-2-N-(2-methylpropyl)-5-nitropyrimidine-2,4-diamine is unique due to the combination of its azepane ring, nitro group, and pyrimidine core. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable molecule for research and development.
Eigenschaften
CAS-Nummer |
714286-32-5 |
|---|---|
Molekularformel |
C14H24N6O2 |
Molekulargewicht |
308.38 g/mol |
IUPAC-Name |
6-(azepan-1-yl)-2-N-(2-methylpropyl)-5-nitropyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H24N6O2/c1-10(2)9-16-14-17-12(15)11(20(21)22)13(18-14)19-7-5-3-4-6-8-19/h10H,3-9H2,1-2H3,(H3,15,16,17,18) |
InChI-Schlüssel |
BZBUTBMVPFKRTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNC1=NC(=C(C(=N1)N2CCCCCC2)[N+](=O)[O-])N |
Löslichkeit |
4.5 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-[4-(Dimethylamino)phenyl]-4H-[1,3]oxazolo[5,4-B]indol-4-YL}ethan-1-one](/img/structure/B14150238.png)

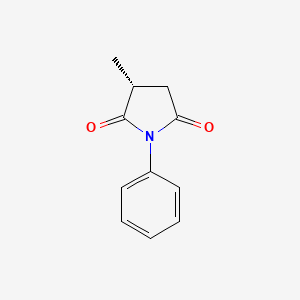




![1-(4-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14150263.png)
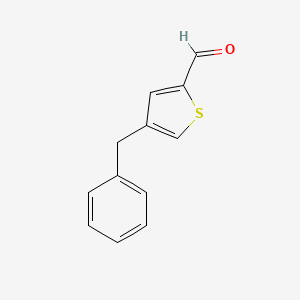
![Methyl 3-[(3-methoxy-2-methyl-3-oxopropyl)-methylamino]-2-methylpropanoate](/img/structure/B14150275.png)
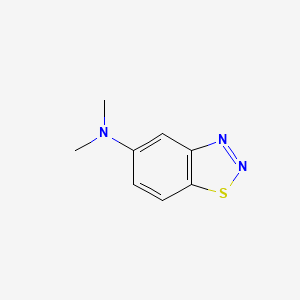
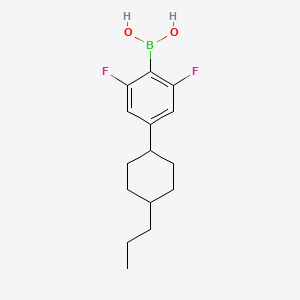
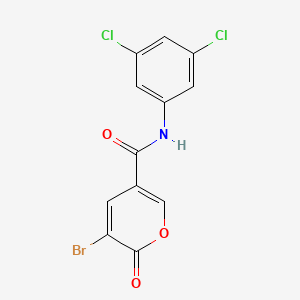
![[5-(5-Bromothien-2-yl)-1,3,4-oxadiazol-2-yl]methanol](/img/structure/B14150295.png)
